Methanol, 4-biphenyldiphenyl-

Description

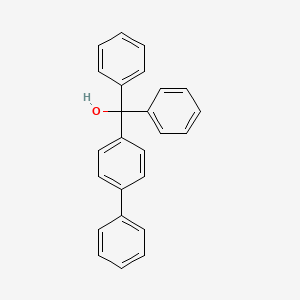

Structure

3D Structure

Properties

CAS No. |

38696-14-9 |

|---|---|

Molecular Formula |

C25H20O |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

diphenyl-(4-phenylphenyl)methanol |

InChI |

InChI=1S/C25H20O/c26-25(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-19,26H |

InChI Key |

YIQKLMVZSXYWOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Origin of Product |

United States |

Synthetic Methodologies for Methanol, 4 Biphenyldiphenyl and Its Analogues

Direct Synthesis Strategies for Methanol (B129727), 4-Biphenyldiphenyl-

The direct construction of the Methanol, 4-biphenyldiphenyl- framework can be achieved through several reliable synthetic pathways. These methods typically involve the formation of a key carbon-carbon bond between a biphenyl (B1667301) moiety and a diphenylmethyl group.

Approaches Involving Benzophenone (B1666685) and Aryllithium Reagents

A traditional and widely utilized method for the synthesis of triarylmethanols involves the nucleophilic addition of an organometallic reagent to a diaryl ketone. nsf.gov In the context of Methanol, 4-biphenyldiphenyl-, this would involve the reaction of an aryllithium reagent derived from a biphenyl precursor with benzophenone.

The synthesis commences with the preparation of 4-biphenylyllithium. This is typically achieved through a lithium-halogen exchange reaction, where 4-bromobiphenyl (B57062) or 4-iodobiphenyl is treated with an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. The resulting 4-biphenylyllithium is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of benzophenone. Subsequent acidic workup of the reaction mixture protonates the resulting alkoxide to yield the desired tertiary alcohol, Methanol, 4-biphenyldiphenyl-.

Reaction Scheme:

Formation of the Aryllithium Reagent: 4-Bromobiphenyl + n-Butyllithium → 4-Biphenylyllithium + n-Butyl bromide

Nucleophilic Addition: 4-Biphenylyllithium + Benzophenone → Lithium 4-biphenylyldiphenylmethoxide

Protonation: Lithium 4-biphenylyldiphenylmethoxide + H₃O⁺ → Methanol, 4-biphenyldiphenyl- + Li⁺

This approach is highly effective for synthesizing unsymmetrical triarylmethanols. However, the strong basicity and reactivity of organolithium reagents necessitate the use of anhydrous reaction conditions and may limit the presence of sensitive functional groups on the reactants.

Coupling Reactions Utilizing Biphenyl-Containing Precursors (e.g., 4-Bromobiphenyl)

Modern cross-coupling reactions offer an alternative and often more functional-group-tolerant approach to the synthesis of triarylmethanols. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-carbon bonds. To synthesize Methanol, 4-biphenyldiphenyl-, a strategy involving the coupling of a biphenyl precursor with a suitable diphenylmethyl component can be envisioned.

One plausible route involves a Suzuki-Miyaura coupling reaction. This would entail the reaction of 4-biphenylboronic acid with a diphenylmethyl halide, such as diphenylmethyl bromide, in the presence of a palladium catalyst and a base. While this directly forms a triarylmethane, subsequent oxidation of the benzylic C-H bond would be required to introduce the hydroxyl group.

A more direct approach to the triarylmethanol could involve a tandem reaction. For instance, a palladium-catalyzed arylation of a diarylmethane followed by in-situ oxidation has been reported for the synthesis of triarylmethanols. nih.gov In this scenario, a reaction between 4-bromobiphenyl and diphenylmethane could be catalyzed by a palladium complex, followed by oxidation to yield the target alcohol.

Synthesis of Related Triarylmethanols and their Structural Diversification

The synthetic methodologies used for Methanol, 4-biphenyldiphenyl- can be extended to produce a wide array of related triarylmethanols with diverse substitution patterns. This structural diversification is crucial for applications in materials science and medicinal chemistry.

Carbon-Carbon Coupling Reactions (e.g., Sonogashira, Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing structural diversity into the triaryl framework.

Suzuki-Miyaura Coupling: This reaction is widely used to form aryl-aryl bonds. Starting from a dihalo-substituted benzophenone, sequential or one-pot Suzuki-Miyaura couplings with different arylboronic acids can lead to the synthesis of unsymmetrical triarylmethanols. For example, reacting 4,4'-dibromobenzophenone with one equivalent of phenylboronic acid followed by one equivalent of another arylboronic acid would yield a triarylmethanol with three distinct aryl groups. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov Efficient methods for sterically demanding Suzuki-Miyaura coupling reactions have been developed, allowing for the synthesis of highly substituted biaryls. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction can be used to introduce alkynyl substituents onto the triarylmethanol scaffold, which can then be further functionalized. For instance, an aryl halide precursor to a triarylmethanol can undergo a Sonogashira coupling with a terminal alkyne. vinhuni.edu.vnarkat-usa.org The resulting alkynyl-substituted triarylmethanol can then participate in subsequent reactions, such as cycloadditions or further cross-coupling reactions.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | Biaryl |

| Sonogashira | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Arylalkyne |

Alkylation and Arylation Methods for Alcohol Derivatives

Further diversification of triarylmethanols can be achieved by modifying the hydroxyl group through alkylation or arylation reactions. These reactions convert the alcohol into an ether, which can alter the compound's physical and chemical properties.

Alkylation: The hydroxyl group of a triarylmethanol can be deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in a Williamson ether synthesis to form an alkyl triarylmethyl ether.

Arylation: The arylation of alcohols to form aryl ethers can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions. For example, a triarylmethanol can be coupled with an aryl halide in the presence of a suitable catalyst and base to yield an aryl triarylmethyl ether.

Catalytic Approaches in Triarylmethanol Synthesis

Catalytic methods have become indispensable in the synthesis of triarylmethanols due to their efficiency, selectivity, and milder reaction conditions compared to stoichiometric organometallic reactions.

Palladium-based catalysts are the most extensively studied for the synthesis of triarylmethanes and their derivatives. nsf.gov Tandem reactions involving a palladium-catalyzed C-H arylation of diarylmethanes followed by an in-situ oxidation provide a direct route to triarylmethanols. nih.govnih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed systems. Nickel catalysts have shown exceptional reactivity in the arylation of diarylmethanes, including those containing heteroaryl moieties. nih.gov

Rhodium catalysts have been employed in the enantioselective synthesis of chiral triarylmethanes. nih.gov For instance, the rhodium-catalyzed asymmetric arylation of diarylmethylamines with arylboroxines can produce chiral triarylmethanes with high enantioselectivity. nih.gov While this method yields a triarylmethane, subsequent oxidation could provide access to chiral triarylmethanols. The catalytic enantioselective synthesis of chiral tetraarylmethanes has also been reported, highlighting the potential for creating complex, stereodefined triaryl- and tetraaryl-substituted carbon centers. researchgate.netbohrium.com

| Catalyst Metal | Reaction Type | Precursors | Key Features |

| Palladium | Cross-Coupling, C-H Arylation | Aryl halides, Boronic acids, Diarylmethanes | High efficiency, Broad substrate scope |

| Nickel | Cross-Coupling | Aryl halides, Diarylmethanes | Cost-effective, High reactivity |

| Rhodium | Asymmetric Arylation | Diarylmethylamines, Arylboroxines | Enantioselective synthesis of chiral products |

Stereochemical Control in Arylmethanol Synthesis

The establishment of stereochemical control in the synthesis of arylmethanols, particularly complex structures such as Methanol, 4-biphenyldiphenyl-, is a significant challenge in synthetic organic chemistry. The steric crowding imposed by multiple aryl substituents around a central carbon atom necessitates sophisticated strategies to achieve high levels of enantioselectivity. Research in this area has largely focused on the development of catalytic asymmetric methods that can effectively govern the three-dimensional arrangement of these bulky groups.

A prevalent and successful approach for the enantioselective synthesis of chiral triarylmethanes, a class of compounds structurally related to Methanol, 4-biphenyldiphenyl-, involves the use of chiral catalysts. nih.gov These catalysts create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.

One of the most effective strategies is the asymmetric Friedel-Crafts reaction. oaepublish.com This reaction involves the alkylation of an aromatic ring with an electrophile in the presence of a chiral catalyst. For the synthesis of chiral triarylmethanes, this typically involves the reaction of a diarylmethanol derivative or a related electrophile with an arene. Chiral phosphoric acids have emerged as powerful organocatalysts for this transformation. oaepublish.comnih.gov The catalyst forms a chiral ion pair with the carbocation intermediate generated from the arylmethanol, thereby controlling the facial selectivity of the nucleophilic attack by the arene.

The enantioselective synthesis of pyrrolyl-substituted triarylmethanes has been achieved using a novel imidodiphosphoric acid catalyst derived from (R)-BINOL frameworks. nih.gov This method demonstrates low catalyst loading and broad functional group compatibility, offering a practical route to enantioenriched triarylmethanes. nih.gov

Furthermore, the development of chiral biphenyl ligands has been instrumental in advancing asymmetric catalysis. chemrxiv.orgnih.govnih.govnih.gov While not directly applied to Methanol, 4-biphenyldiphenyl- in the provided context, the principles underlying their use in asymmetric hydrogenation and other transformations are relevant. nih.gov These ligands, when coordinated to a metal center, create a well-defined chiral space that can induce high enantioselectivity in the reactions of prochiral substrates.

The synthesis of chiral tetraarylmethanes, which are even more sterically congested, has also been accomplished with high enantioselectivity through a stereoconvergent nucleophilic substitution reaction. researchgate.net This highlights the power of catalytic asymmetric methods to overcome significant steric challenges. researchgate.net

A summary of representative catalyst systems and their performance in the enantioselective synthesis of triarylmethane analogues is presented in the table below.

| Catalyst/Method | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Imidodiphosphoric Acid | Pyrroles and Aldehydes | Pyrrolyl-triarylmethanes | High | nih.gov |

| Chiral Phosphoric Acid | Indoles and Indol-3-yl methanamine | Triarylmethanes | Up to 91% | oaepublish.com |

| Chiral Phosphoric Acid | meta-Hydroxyl triarylmethanols and Indoles | Tetraarylmethanes | High | researchgate.net |

| N-Heterocyclic Carbene (NHC) | 2,2'-(phenylmethylene)diphenols | Triarylmethanes | Excellent | oaepublish.com |

Mechanistic Investigations of Reactions Involving Methanol, 4 Biphenyldiphenyl

Mechanistic Pathways of Arylmethanol Derivatization

The derivatization of arylmethanols like 4-biphenyldiphenylmethanol can proceed through various mechanistic pathways, primarily dictated by the reaction conditions and the nature of the reagents involved. The stability of the potential carbocation intermediate, a triarylmethyl cation, significantly influences the operative mechanism.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the tertiary benzylic carbon of 4-biphenyldiphenylmethanol can occur via two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways. Given the structure of 4-biphenyldiphenylmethanol, a tertiary alcohol, the SN1 mechanism is generally favored. This pathway involves a stepwise process where the leaving group (initially the hydroxyl group, which is a poor leaving group and requires protonation to form a better leaving group, water) departs in the rate-determining step to form a stable triarylmethyl carbocation. youtube.comlibretexts.org The stability of this carbocation is enhanced by the delocalization of the positive charge over the three aromatic rings. The planar carbocation is then rapidly attacked by a nucleophile from either face, potentially leading to a racemic mixture if the starting material were chiral. libretexts.org

The SN2 mechanism, which involves a backside attack by the nucleophile in a single concerted step, is sterically hindered for tertiary substrates like 4-biphenyldiphenylmethanol and is therefore considered less likely. youtube.comucsd.educhemguide.co.uk The rate of SN1 reactions is dependent on the concentration of the substrate, while SN2 reaction rates depend on the concentrations of both the substrate and the nucleophile. nih.govreddit.commasterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Mechanisms for Arylmethanol Derivatization

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation | None (Transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by tertiary > secondary | Favored by primary > secondary |

| Leaving Group | Good leaving group required | Good leaving group required |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents |

Radical-Type Processes and Electron Transfer

In addition to ionic pathways, reactions involving 4-biphenyldiphenylmethanol can also proceed through radical mechanisms, often initiated by single-electron transfer (SET) processes. libretexts.orgmdpi.com These reactions can be initiated photochemically or through the use of radical initiators. nih.govnih.govmasterorganicchemistry.commdpi.com Upon single-electron oxidation, the alcohol can form a radical cation, which can then undergo further reactions. Alternatively, homolytic cleavage of the C-O bond, although energetically demanding, can generate a triarylmethyl radical. This radical is highly stabilized by resonance across the phenyl and biphenyl (B1667301) ring systems.

Electron transfer processes are fundamental to these radical reactions. researchgate.net An electron can be transferred from a donor molecule to an acceptor, leading to the formation of radical ions. In the context of 4-biphenyldiphenylmethanol, it could potentially act as an electron donor under certain oxidative conditions. The resulting radical intermediates can participate in a variety of transformations, including coupling reactions or additions to unsaturated systems. chimia.chresearchgate.net

Catalytic Reaction Mechanisms Relevant to Triarylmethanol Formation and Transformation

Transition metal catalysis provides powerful tools for the synthesis and functionalization of triarylmethanols. Palladium and cobalt complexes are particularly notable in this regard, facilitating cross-coupling and other transformations through distinct mechanistic cycles.

Role of Metal Catalysts in Coupling Reactions (e.g., Palladium, Cobalt)

Palladium catalysts are widely employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. libretexts.orgmsu.edu The synthesis of triarylmethanols can be achieved through the palladium-catalyzed coupling of a diarylmethyl derivative with an arylboronic acid. The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to an aryl halide or triflate, forming a Pd(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the triaryl product. chimia.ch

Cobalt catalysts are also effective for various organic transformations, including hydrogenation, dehydrogenation, and coupling reactions. researchgate.netnih.govtue.nlnih.gov In the context of triarylmethanol synthesis, cobalt-catalyzed reactions could proceed through mechanisms involving cobaltacyclic intermediates or through radical pathways initiated by cobalt complexes. nih.gov For instance, a low-valent cobalt species can react with organic halides and other substrates in catalytic cycles that may involve oxidative addition, transmetalation, and reductive elimination steps, similar to palladium, but with different reactivity and selectivity profiles. nih.govnih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the structure and energetics of reaction intermediates and transition states is key to elucidating reaction mechanisms. For palladium-catalyzed cross-coupling reactions, intermediates such as Pd(0) and Pd(II) species are central to the catalytic cycle. researchgate.net The geometry of these complexes and the nature of the ligands play a crucial role in the efficiency and selectivity of the reaction. Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying these transient species. researchgate.netresearchgate.netnih.govresearchgate.nettum.de DFT calculations can provide insights into the energies of intermediates and transition states, helping to rationalize observed reactivity and predict the outcome of new reactions.

Similarly, for cobalt-catalyzed reactions, the identification of cobaltacyclic intermediates or radical species is crucial for mechanistic understanding. nih.gov Spectroscopic techniques and computational modeling can be used to characterize these fleeting species. The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. reddit.comresearchgate.netscm.comucsb.eduyoutube.com Elucidating the geometry of transition states can explain the stereochemical and regiochemical outcomes of a reaction.

Table 2: Key Intermediates in Palladium and Cobalt-Catalyzed Reactions

| Catalyst | Typical Intermediates | Mechanistic Steps |

|---|---|---|

| Palladium | Pd(0), Pd(II) complexes | Oxidative Addition, Transmetalation, Reductive Elimination |

| Cobalt | Low-valent Co species, Cobaltacycles, Radical species | Oxidative Cyclometalation, Radical pathways, C-H activation |

Investigations of Dehydration and Rearrangement Mechanisms

Under acidic conditions, 4-biphenyldiphenylmethanol can undergo dehydration to form the corresponding alkene. This reaction typically proceeds through an E1 mechanism. nih.govnih.govrsc.org The first step is the protonation of the hydroxyl group by the acid, forming a good leaving group (water). youtube.comucsd.edu The departure of water leads to the formation of the highly stabilized triarylmethyl carbocation. libretexts.orgmsu.edustackexchange.comlibretexts.org In a subsequent step, a base (which can be a water molecule or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

A key feature of reactions involving carbocation intermediates is the possibility of rearrangements. libretexts.orgmasterorganicchemistry.commsu.edustackexchange.comlibretexts.org While the triarylmethyl carbocation derived from 4-biphenyldiphenylmethanol is already very stable, rearrangements such as hydride or alkyl shifts could occur if a more stable carbocation could be formed. libretexts.orgmasterorganicchemistry.comlibretexts.org However, in this specific case, any rearrangement would likely lead to a less stable carbocation, making significant rearrangement unlikely. The stability of the initially formed carbocation is a driving force that favors the direct elimination product.

Advanced Spectroscopic and Structural Analysis of Methanol, 4 Biphenyldiphenyl and Its Assemblies

Elucidation of Solid-State Packing and Crystal Engineering via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction has provided definitive insights into the three-dimensional structure and solid-state packing of Methanol (B129727), 4-biphenyldiphenyl-. The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD). chemicalbook.com

The analysis reveals that in its crystalline form, Methanol, 4-biphenyldiphenyl- is monomeric. chemicalbook.com This is noteworthy within the context of diphenylmethanol (B121723) derivatives, where intermolecular hydrogen bonding often leads to the formation of dimeric, trimeric, or even polymeric assemblies in the solid state. chemicalbook.com The study of these hydrogen bonding patterns is a key aspect of crystal engineering, aiming to control the supramolecular architecture of materials.

The crystallographic data for Methanol, 4-biphenyldiphenyl- has been resolved, providing precise unit cell parameters. The compound crystallizes in the P 21 21 21 space group, which is an orthorhombic crystal system. chemicalbook.com The dimensions of the unit cell are a = 8.3580 Å, b = 13.8976 Å, and c = 15.5915 Å, with cell angles α, β, and γ all being 90.0°. chemicalbook.com Each unit cell (Z) contains 4 molecules of the compound. chemicalbook.com

Table 1: Crystallographic Data for Methanol, 4-biphenyldiphenyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₂₀O |

| Space Group | P 21 21 21 |

| Crystal System | Orthorhombic |

| a (Å) | 8.3580 |

| b (Å) | 13.8976 |

| c (Å) | 15.5915 |

| α (°) | 90.0 |

| β (°) | 90.0 |

| γ (°) | 90.0 |

Data sourced from PubChem, referencing Ferguson, George et al. (1995). chemicalbook.com

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For Methanol, 4-biphenyldiphenyl-, ¹H NMR would provide information on the chemical environment of hydrogen atoms, while ¹³C NMR would characterize the carbon skeleton. However, specific experimental ¹H and ¹³C NMR spectral data for Methanol, 4-biphenyldiphenyl- were not available in the surveyed literature.

Photophysical Characterization (e.g., Fluorescence Quenching, Charge Transfer)

The photophysical properties of a compound, such as its ability to absorb and emit light, are crucial for applications in materials science and optoelectronics. Biphenyl (B1667301) derivatives are a class of compounds known to exhibit fluorescence. nih.gov Studies involving fluorescence quenching and charge transfer phenomena help to understand the behavior of a molecule in its excited state. Despite the relevance of such analyses, specific photophysical data, including fluorescence spectra, quantum yields, or studies on charge transfer dynamics for Methanol, 4-biphenyldiphenyl-, could not be located in the reviewed scientific literature.

Surface and Thin Film Characterization for Material Applications (e.g., AFM, TEM, GIWAXS)

The characterization of materials in the form of thin films is essential for their integration into electronic and optical devices. Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study surface topography and morphology, while Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides information on the molecular packing and orientation within the film. While these are standard and powerful techniques for thin film analysis, no specific studies applying AFM, TEM, or GIWAXS to characterize thin films of Methanol, 4-biphenyldiphenyl- were identified in the available literature.

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to monitor the progress of chemical reactions. Based on its molecular formula, C₂₅H₂₀O, the calculated molecular weight of Methanol, 4-biphenyldiphenyl- is 336.4 g/mol . nih.gov In an electron ionization mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to this value. While mass spectrometry is a standard method for molecular characterization, specific experimental mass spectra or reports on its use for monitoring reactions involving Methanol, 4-biphenyldiphenyl- were not found in the reviewed sources.

Computational Chemistry and Theoretical Modeling of Methanol, 4 Biphenyldiphenyl Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and reactivity of molecules like (4-biphenylyl)diphenylmethanol. austinpublishinggroup.comsns.it DFT calculations allow for the determination of various electronic properties that are crucial for predicting how the molecule will behave in chemical reactions. researchgate.net

Key electronic descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In the context of trityl derivatives, DFT has been employed to study the stability of the corresponding trityl radicals. nih.gov For instance, calculations of ionization potentials (IP) and electron affinities (EA) provide insights into the susceptibility of these molecules to oxidation or reduction. nih.gov The electronic properties are significantly influenced by the substituents on the phenyl rings. The biphenyl (B1667301) group in (4-biphenylyl)diphenylmethanol, with its extended π-system, is expected to influence the electron distribution and delocalization within the molecule, thereby affecting its stability and reactivity.

Computational studies on related trityl radicals have shown how substituents impact stability. nih.gov These studies can be used as a model to understand (4-biphenylyl)diphenylmethanol. The table below illustrates typical global reactivity parameters that can be calculated using DFT.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Ability to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |

This interactive table provides an overview of key DFT-derived parameters.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For systems involving (4-biphenylyl)diphenylmethanol, MD simulations can elucidate the nature of intermolecular interactions and predict how these molecules might self-assemble into larger, ordered structures. nih.govmdpi.com

The bulky and rigid structure of the trityl group, combined with the hydroxyl functional group, dictates the types of non-covalent interactions that govern its behavior in condensed phases. nih.gov These interactions include:

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, leading to the formation of networks or specific aggregates (dimers, trimers, etc.) in the solid state or in solution. researchgate.netnih.gov

π-π Stacking: The multiple aromatic rings (phenyl and biphenyl groups) can interact through π-π stacking, contributing significantly to the stability of assembled structures. nih.gov

Van der Waals Forces: Dispersion forces are crucial, especially given the large surface area of the molecule. nih.gov

MD simulations can model these interactions to predict the structure and dynamics of molecular clusters. dntb.gov.uarsc.org For example, simulations can reveal the preferred orientation of molecules in an aggregate and the dynamics of hydrogen bond formation and breakage. rsc.org The bulky nature of the trityl group often prevents the formation of simple, densely packed structures, leading to more complex and sometimes porous arrangements. nih.gov The study of self-assembly is critical for understanding how these molecules form functional materials. nih.govfrontiersin.org

Quantum Chemical Analysis of Reaction Pathways and Energetics

Quantum chemical methods, including DFT, are instrumental in analyzing the pathways and energy changes associated with chemical reactions involving (4-biphenylyl)diphenylmethanol and its derivatives. researchgate.net A key area of interest for trityl compounds is the formation and reaction of the trityl cation. nih.gov

The trityl cation (Ph₃C⁺) is a stable carbocation that can act as a catalyst in various organic reactions. nih.govacs.org Computational studies can map the potential energy surface for reactions catalyzed by trityl cations, identifying transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, providing a detailed mechanistic understanding. nih.gov

For example, in a trityl cation-catalyzed reaction, quantum chemical calculations can model the initial activation step where the trityl cation interacts with a substrate, the subsequent transformation through a transition state, and the final product formation with regeneration of the catalyst. nih.gov

Computational analysis of reaction energetics is also vital for understanding the stability of related trityl radicals. nih.gov Studies have calculated the reaction energies for the addition of molecular oxygen to trityl radicals, a key degradation pathway. nih.gov These calculations help to predict the stability of such radicals in different environments and guide the design of more persistent radical species for applications like electron paramagnetic resonance imaging (EPRI). nih.gov

| Reaction Step | Description | Calculated Parameter |

| Reactant Complex | Formation of an initial complex between reactants. | Binding Energy (ΔEbind) |

| Transition State | The highest energy point along the reaction coordinate. | Activation Energy (ΔE‡) |

| Intermediate | A metastable species formed during the reaction. | Relative Energy (ΔEint) |

| Product Complex | Formation of a complex between products. | Complexation Energy |

| Overall Reaction | The net energy change from reactants to products. | Reaction Energy (ΔErxn) |

This interactive table outlines the energetic parameters calculated in a typical reaction pathway analysis.

Computational Approaches to Structure-Property Relationships in Trityl-based Materials

Establishing clear structure-property relationships is a primary goal in materials science. nih.govresearchgate.net Computational methods provide a direct link between the molecular structure of compounds like (4-biphenylyl)diphenylmethanol and the macroscopic properties of the materials they form. at.uanyu.edu

For trityl-based materials, computational screening can be used to predict how modifications to the molecular structure—such as changing substituent groups on the phenyl rings—will affect properties like:

Optical Properties: DFT and time-dependent DFT (TD-DFT) can predict absorption and emission spectra. rsc.org The extended conjugation from the biphenyl group in (4-biphenylyl)diphenylmethanol is expected to shift its optical properties compared to the parent triphenylmethanol.

Electronic Properties: Calculations of molecular orbitals and band structures in solid-state models can predict the electronic conductivity and potential use in organic electronics. researchgate.net

Mechanical Properties: While less common for single molecules, force-field based methods and MD simulations can be used to estimate bulk properties like stiffness and elasticity for materials assembled from these molecules. researchgate.net

By systematically calculating these properties for a range of related trityl derivatives, researchers can build predictive models. at.uanih.gov These models accelerate the discovery and design of new functional materials with tailored optical, electronic, or magnetic properties for specific applications, from molecular electronics to advanced imaging agents. researchgate.netresearchgate.net The interplay between steric bulk and electronic effects in these propeller-shaped molecules is a key factor that determines their function. nih.govresearchgate.net

Applications of Methanol, 4 Biphenyldiphenyl in Advanced Functional Materials

Supramolecular Assemblies and Self-Organization Phenomena

The self-organization of Methanol (B129727), 4-biphenyldiphenyl-, also known as (4-biphenyl)diphenylmethanol, in the solid state is primarily understood through single-crystal X-ray diffraction studies. These investigations reveal the precise three-dimensional arrangement of the molecules, offering insights into the forces that govern its assembly into an ordered structure.

Design and Formation of Ordered Supramolecular Structures

The crystalline form of Methanol, 4-biphenyldiphenyl- represents a highly ordered supramolecular structure. A key study by Ferguson et al. determined that the compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. iucr.org This specific arrangement dictates the packing of the molecules in the crystal lattice. The formation of this ordered structure is a result of the molecule's inherent shape and the subtle interplay of intermolecular forces that guide its self-assembly from a solution into a well-defined crystal. The crystallographic data provides a foundational blueprint of its solid-state architecture. iucr.org

Below is a table summarizing the crystallographic data for Methanol, 4-biphenyldiphenyl-.

| Parameter | Value |

| Chemical Formula | C₂₅H₂₀O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.3580 (11) |

| b (Å) | 13.8976 (17) |

| c (Å) | 15.5915 (12) |

| Z (Molecules per unit cell) | 4 |

Data sourced from Ferguson et al. iucr.org

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assembly

Non-covalent interactions are the primary driving forces in the formation of supramolecular assemblies. In many alcohol-containing compounds, particularly other substituted diphenylmethanols, hydrogen bonding (O-H···O) is a dominant interaction that directs the formation of predictable patterns like dimers, trimers, or extended chains. iucr.org

However, a significant and defining characteristic of the supramolecular assembly of Methanol, 4-biphenyldiphenyl- is the absence of intermolecular hydrogen bonding in its crystal structure. iucr.org The study by Ferguson et al. revealed that the molecules exist as isolated monomers within the crystal lattice. This is an unusual finding for a diphenylmethanol (B121723) derivative and is attributed to the steric hindrance caused by the bulky biphenyl (B1667301) group (C₆H₅-C₆H₄-). This large substituent group effectively shields the hydroxyl (-OH) group, preventing it from forming close contacts with neighboring molecules required for hydrogen bonds.

In the absence of strong, directional hydrogen bonds, the crystal packing is governed by weaker, non-directional forces. These include:

Van der Waals forces: These ubiquitous attractive forces between molecules become the primary cohesive force holding the crystal lattice together.

The self-organization of Methanol, 4-biphenyldiphenyl- is therefore a case where steric factors override the potential for strong hydrogen bonding, leading to a monomeric crystal structure stabilized by a combination of weaker intermolecular forces. iucr.org

Applications in Soft Materials and Advanced Architectures

Catalysis and Precursor Chemistry

Potential as a Ligand or Support in Catalytic Systems

The molecular structure of Methanol, 4-biphenyldiphenyl- suggests a potential, though underexplored, role as a ligand or a component of a ligand in catalytic systems. The biphenyl framework and the phenyl groups attached to the methanolic carbon could be functionalized to introduce coordinating atoms that can bind to a metal center. Such modifications could allow for the creation of chiral environments around a catalytic site, which is a key aspect in asymmetric catalysis.

Despite this theoretical potential, there is a lack of specific studies in the scientific literature that describe the use of Methanol, 4-biphenyldiphenyl- as a ligand or a support in catalytic systems. While the development of chiral biphenyl ligands is an active area of research, these efforts have focused on other biphenyl derivatives. researchgate.netnih.gov For instance, research has been conducted on BINOL-derived sulfide (B99878) catalysts that incorporate a diphenylmethanol unit, but this is a distinct and more complex ligand system than Methanol, 4-biphenyldiphenyl- itself. researchgate.net

Derivatization and Functionalization Strategies for Methanol, 4 Biphenyldiphenyl

Synthesis of Substituted Analogues and Derivatives

The synthesis of substituted analogues of (4-biphenylyl)diphenylmethanol would likely involve modifications of the biphenyl (B1667301) or the phenyl rings. Standard electrophilic aromatic substitution reactions could be employed to introduce a variety of functional groups.

For instance, nitration followed by reduction could introduce amino groups, which could then serve as a handle for further derivatization, such as amidation or the formation of Schiff bases. Halogenation, such as bromination, could introduce bromine atoms that are amenable to subsequent cross-coupling reactions, like Suzuki or Sonogashira couplings, to append further aromatic or acetylenic moieties.

Another approach would be to utilize substituted starting materials in a Grignard reaction. For example, reacting a substituted 4-bromobiphenyl (B57062) with magnesium to form the Grignard reagent, followed by reaction with a substituted benzophenone (B1666685), would yield a derivative with functionality on multiple rings.

A summary of potential synthetic strategies for derivatives is presented in Table 1.

| Reaction Type | Reagents | Potential Functional Groups Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | -R (Aryl, Vinyl) |

Table 1: Potential Synthetic Strategies for (4-Biphenylyl)diphenylmethanol Derivatives

Chemical Modifications for Tailored Material Properties

The properties of (4-biphenylyl)diphenylmethanol could be tailored for specific material applications through various chemical modifications. For instance, introducing electron-donating or electron-withdrawing groups onto the aromatic rings would be expected to modulate the electronic properties of the molecule, such as its HOMO/LUMO levels and its absorption and emission spectra. This could be relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The bulky, three-dimensional structure of the parent molecule could be leveraged to create materials with high thermal stability and amorphous morphologies, which are often desirable for thin-film electronic devices. Functionalization with groups that enhance intermolecular interactions, such as hydrogen bonding or π-π stacking, could be used to control the self-assembly and morphology of materials derived from this scaffold.

Formation of Polymeric or Oligomeric Structures Incorporating Methanol (B129727), 4-Biphenyldiphenyl- Moieties

The incorporation of the (4-biphenylyl)diphenylmethanol moiety into polymeric or oligomeric structures could be achieved through several routes. If the molecule is first functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, it could be used as a monomer in addition polymerization.

Alternatively, di-functionalized derivatives could be used in step-growth polymerization. For example, a derivative bearing two hydroxyl groups or a hydroxyl group and a carboxylic acid could be used in polycondensation reactions to form polyesters or polyethers. Similarly, di-halo derivatives could be used in polycondensation reactions based on cross-coupling chemistry. The rigid and bulky nature of the (4-biphenylyl)diphenylmethanol unit would be expected to impart high thermal stability and specific optoelectronic properties to the resulting polymers.

Conclusion and Future Perspectives in Methanol, 4 Biphenyldiphenyl Research

Synthesis and Mechanistic Understanding Advancements

Advancements in the synthesis of diphenylmethanol (B121723) derivatives provide a solid foundation for the preparation of Methanol (B129727), 4-biphenyldiphenyl-. The primary synthetic routes are likely to involve Grignard reactions and Friedel-Crafts alkylations, methodologies that are well-established in organic synthesis.

For instance, a plausible Grignard synthesis would involve the reaction of a Grignard reagent derived from a halogenated biphenyl (B1667301) with benzophenone (B1666685). Alternatively, the reaction of phenylmagnesium bromide with a suitable biphenyl ketone derivative could be employed. A patented method for a related compound, 4-methoxyl phenyl diphenyl chloromethane, highlights a similar approach where parabromoanisole and metal lithium are reacted with a tetrahydrofuran (B95107) solution of benzophenone to yield the corresponding methanol derivative google.com.

Recent developments in Friedel-Crafts reactions also offer a direct and efficient pathway. A notable study reports the synthesis of various diphenylmethanol derivatives through an AlCl₃-mediated Friedel-Crafts alkylation of substituted benzenes with chloroform, followed by hydrolysis nih.gov. This method's adaptability could allow for the synthesis of Methanol, 4-biphenyldiphenyl- by utilizing biphenyl as the starting aromatic substrate.

The mechanistic understanding of these reactions is well-documented. The Grignard reaction proceeds through a nucleophilic attack of the organomagnesium halide on the carbonyl carbon of the ketone. The Friedel-Crafts alkylation involves the formation of a carbocation intermediate which then undergoes electrophilic aromatic substitution. Future research in this area should focus on optimizing these synthetic routes for Methanol, 4-biphenyldiphenyl- to achieve higher yields and purity, and to explore more sustainable and atom-economical synthetic strategies.

Table 1: Potential Synthetic Routes for Methanol, 4-biphenyldiphenyl-

| Synthetic Route | Key Reagents | General Mechanism | Potential Advantages |

|---|---|---|---|

| Grignard Reaction | Biphenylmagnesium halide, Benzophenone | Nucleophilic addition | High yields, well-understood mechanism |

Emerging Applications in Advanced Materials and Catalysis

The unique structural features of Methanol, 4-biphenyldiphenyl-, particularly its bulky and rigid biphenyl and diphenyl groups combined with a reactive hydroxyl moiety, make it a promising candidate for applications in advanced materials and catalysis.

In the realm of advanced materials, research on the related compound 4,4'-bis(diphenylhydroxymethyl)biphenyl demonstrates the potential for forming host-guest systems, also known as coordinato-clathrates nih.govacs.org. These systems can encapsulate small molecules, with potential applications in separation, storage, and sensing. The hydroxyl groups play a crucial role in forming hydrogen-bonded networks that create cavities for guest molecules nih.gov. It is conceivable that Methanol, 4-biphenyldiphenyl- could also function as a host molecule in the formation of inclusion compounds.

While direct catalytic applications of Methanol, 4-biphenyldiphenyl- have not been extensively reported, its structural motifs are present in ligands used in catalysis. The hydroxyl group can be a site for coordination to metal centers, and the bulky aromatic groups can influence the steric and electronic environment of a catalyst, thereby affecting its activity and selectivity. Furthermore, some diphenylmethanol derivatives have been explored as catalysts or reducing agents in organic synthesis . The potential for Methanol, 4-biphenyldiphenyl- to act as a precursor for chiral ligands or as an organocatalyst itself warrants further investigation.

Future Directions and Unaddressed Research Questions

The field of Methanol, 4-biphenyldiphenyl- research is ripe with opportunities for further exploration. Several key areas and unanswered questions will likely drive future investigations.

A primary focus will be the development and optimization of synthetic methodologies. While general routes can be inferred, detailed studies on reaction conditions, catalyst selection, and purification techniques specific to this compound are necessary to make it more accessible for further research. The exploration of greener synthetic pathways, minimizing waste and hazardous reagents, will also be a critical endeavor.

The investigation of its solid-state properties, including crystallography and polymorphism, will be essential for its application in materials science. Understanding how the molecule packs in a crystal lattice and its ability to form stable host-guest structures with various molecules will open up new avenues for its use in areas like molecular recognition and separation technologies.

A significant unaddressed area is the full characterization of its chemical reactivity. Beyond its synthesis, understanding how the hydroxyl group and the aromatic rings participate in various chemical transformations is crucial. This includes exploring its potential as a precursor for other functional molecules, such as polymers or pharmacologically active compounds. The market for the related compound, 4-biphenylmethanol, is driven by the pharmaceutical industry, suggesting that derivatives of Methanol, 4-biphenyldiphenyl- could also have biological relevance archivemarketresearch.com.

Finally, a thorough investigation into its potential catalytic activities is warranted. This could involve screening its performance in a range of organic reactions, either as a standalone organocatalyst or as a ligand for metal-based catalysts. Elucidating the structure-activity relationships will be key to designing more efficient catalytic systems based on this molecular scaffold.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity of 4-biphenyldiphenyl methanol derivatives?

- Methodology : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) is widely used for resolving polar impurities. This method is validated for detecting hydroxylated biphenyl derivatives, such as 4-phenylphenol analogs .

- Validation : Include system suitability tests with reference standards (e.g., 2-hydroxybiphenyl) to ensure retention time reproducibility and peak symmetry .

Q. How can researchers optimize the synthesis of 4-biphenyldiphenyl methanol to minimize byproducts?

- Approach : Employ regioselective hydroxylation strategies using catalysts to direct substituents to the para position. For example, biphenyldiol intermediates (e.g., 4,4’-biphenyldiol) can be synthesized via Friedel-Crafts alkylation, followed by controlled oxidation to avoid over-functionalization .

- Purification : Liquid-liquid extraction with polar aprotic solvents (e.g., dimethylformamide) effectively isolates the target compound from diol or ketone byproducts .

Q. What spectroscopic techniques are critical for structural confirmation of 4-biphenyldiphenyl methanol analogs?

- NMR : Use H and C NMR to identify aromatic proton environments and confirm substitution patterns (e.g., distinguishing para vs. ortho hydroxyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) is essential for verifying molecular ion peaks and fragment patterns of hydroxylated biphenyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for 4-biphenyldiphenyl methanol under varying pH conditions?

- Method : Conduct accelerated stability studies using buffered solutions (pH 3–9) at 40°C/75% RH. Monitor degradation via HPLC-UV and correlate with quantum mechanical calculations to identify pH-sensitive functional groups (e.g., hydroxyl or methoxy moieties) .

- Data Reconciliation : Apply multivariate analysis to distinguish between hydrolysis, oxidation, and photolytic pathways, referencing impurity profiles from pharmacopeial guidelines (e.g., EP impurity A/B/C) .

Q. What strategies are effective for synthesizing enantiomerically pure 4-biphenyldiphenyl methanol derivatives?

- Biocatalytic Routes : Utilize immobilized lipases or esterases in non-aqueous media to achieve asymmetric reduction of prochiral ketone precursors. For example, 4-(4-chlorobenzoyl)phenol can serve as a substrate for enantioselective biotransformation .

- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) with heptane/isopropanol gradients to separate enantiomers, validated against racemic reference standards .

Q. How can computational methods enhance the design of 4-biphenyldiphenyl methanol derivatives with improved photostability?

- In Silico Tools : Perform density functional theory (DFT) calculations to predict UV absorption spectra and excited-state reactivity. Focus on reducing π-π* transitions in the biphenyl backbone, which correlate with photodegradation .

- Experimental Validation : Compare computational predictions with accelerated UV exposure tests (e.g., ICH Q1B guidelines) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.